The Technical Guide to Chromium(III) Hexafluoroacetylacetonate: Properties, Synthesis, and Applications
The Technical Guide to Chromium(III) Hexafluoroacetylacetonate: Properties, Synthesis, and Applications
Executive Summary
Chromium(III) hexafluoroacetylacetonate, denoted as Cr(hfac)₃ , represents a critical class of fluorinated metal
Part 1: Molecular Architecture & Electronic Structure
The fundamental utility of Cr(hfac)₃ stems from its coordination geometry and electronic configuration.
Coordination Geometry
The Cr(III) ion is hexacoordinated by three bidentate hexafluoroacetylacetonate (hfac) ligands, forming a chelate complex with octahedral geometry . The molecule typically adopts D₃ symmetry . The presence of six fluorine atoms per ligand (18 total) creates a "fluorine shell" that significantly reduces intermolecular Van der Waals forces, directly causing the compound's low melting point and high volatility compared to non-fluorinated counterparts.
Electronic Configuration & Magnetism[1]
-
Oxidation State: Cr(III) (
)[1] -
Electronic Arrangement:
-
Spin State: High-spin, Quartet ground state (
). -
Magnetic Property: Paramagnetic.[2] This permanent magnetic moment is the basis for its use in NMR to accelerate spin-lattice relaxation (
).
Figure 1: Conceptual architecture of Cr(hfac)₃ showing ligand coordination and resulting physicochemical properties.
Part 2: Physicochemical Characterization[1][4]
The following data consolidates physical parameters essential for experimental handling and process design.
| Property | Value / Description | Notes |
| Formula | C₁₅H₃CrF₁₈O₆ | |
| Molar Mass | 673.15 g/mol | Significantly heavier than Cr(acac)₃ due to F atoms. |
| Appearance | Dark Violet to Purple Crystals | Hydrated forms or impure solutions may appear green. |
| Melting Point | 83–85 °C | Low MP indicates weak intermolecular forces. |
| Volatility | Sublimes at ~60–80 °C (0.5 Torr) | Crucial for low-temperature CVD processes. |
| Solubility | Soluble in organic solvents (CHCl₃, Acetone, THF). | High solubility in fluorinated solvents. Insoluble in water.[2][3] |
| Stability | Air stable; Moisture sensitive over time. | The Lewis acidic center makes it susceptible to hydration. |
Part 3: Synthesis & Purification Protocol
Objective: Synthesize anhydrous Cr(hfac)₃ via a ligand-exchange reaction driven by in-situ base generation. Mechanism: The reaction utilizes urea, which hydrolyzes upon heating to release ammonia. This gradual pH increase ensures controlled deprotonation of the Hhfac ligand, preventing the precipitation of chromium hydroxide.
Reagents
-
Chromium(III) Chloride Hexahydrate (CrCl₃[4]·6H₂O)
-
1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac)
-
Urea (CO(NH₂)₂)
-
Solvent: Distilled Water / Ethanol mixture
Step-by-Step Protocol
-
Preparation: Dissolve CrCl₃·6H₂O (1 eq) in a minimum amount of water.[5][6]
-
Ligand Addition: Add Hhfac (3.1 eq) to the solution. The mixture will be biphasic or cloudy.
-
Base Addition: Add Urea (excess, ~10 eq).
-
Reflux: Heat the mixture to 80–90 °C with vigorous stirring.
-
Observation: As urea hydrolyzes (
), the pH rises. The solution transitions from green (aqua complex) to a deep violet precipitate.
-
-
Isolation: Cool to room temperature. Filter the violet solid and wash with cold water to remove ammonium salts.
-
Purification (Critical):
-
Drying: Dry the crude solid in a vacuum desiccator over
. -
Sublimation: Perform vacuum sublimation at 60–80 °C (0.1–0.5 Torr) .
-
Result: Pure, anhydrous Cr(hfac)₃ deposits as dark purple needles on the cold finger.
-
Figure 2: Synthesis and purification workflow for high-purity Cr(hfac)₃.
Part 4: Thermal Decomposition & CVD Mechanism
In Chemical Vapor Deposition (CVD), Cr(hfac)₃ is preferred over Cr(acac)₃ for low-temperature deposition, but its decomposition pathway is more complex due to the stability of the C-F bonds.
Decomposition Pathway
Unlike non-fluorinated precursors that decompose to clean oxides, Cr(hfac)₃ decomposition can lead to fluoride contamination if not controlled.
-
Adsorption: The molecule adsorbs onto the substrate surface via the oxygen atoms of the ligand.
-
Ligand Fragmentation: At temperatures >250 °C, the C-C bonds within the chelate ring break.
-
Fluorine Transfer: A specific "rotation-based mechanism" allows the
group to interact with the metal center, potentially forming volatile metal fluorides ( ) or incorporating fluorine into the film ( ). -
Oxide Formation: In the presence of an oxidant (
or ), the ligand is fully oxidized, leaving solid .
CVD Implication: To obtain pure Chromium metal or Oxide films, a co-reactant (like
Part 5: Applications in Research & Development
NMR Relaxation Agent
Cr(hfac)₃ serves as a Paramagnetic Relaxation Agent (PRA) .
-
Mechanism: The unpaired electrons on Cr(III) interact with nuclear spins (e.g.,
, ) via dipole-dipole interactions, significantly shortening the spin-lattice relaxation time ( ). -
Utility: This allows for rapid data acquisition in quantitative NMR experiments where long
times (e.g., quaternary carbons) would otherwise require prohibitive delay times between pulses. -
Advantage: Cr(hfac)₃ is soluble in non-polar and fluorinated solvents (e.g.,
, ), unlike many water-soluble lanthanide agents.
Precursor for Nanomaterials
It is used in Atomic Layer Deposition (ALD) and MOCVD to grow:
-
Chromium Oxide (
): For wear-resistant coatings and spintronic applications. -
Metallic Chromium: For interconnects and barrier layers.
Part 6: Safety & Toxicology
-
Hazards: Cr(hfac)₃ combines the toxicity of Chromium(III) with the potential release of fluorinated byproducts (HF) upon thermal decomposition.
-
Handling:
-
Handle in a fume hood to avoid inhalation of dust or vapors.
-
Wear nitrile gloves and safety glasses.
-
Store in a desiccator; moisture absorption can alter stoichiometry and weight.
-
-
Toxicity: While Cr(III) is less toxic than Cr(VI), the fluorinated ligand adds a layer of respiratory risk if the compound decomposes.
References
-
Chemical Properties and CAS Data: Chromium(III) hexafluoroacetylacetonate (CAS 14592-80-4). American Elements. Link
-
Synthesis & Purification: Sievers, R. E., et al. "Volatile Metal Complexes." Inorganic Syntheses, Vol 11. Link
-
Vapor Pressure & Sublimation: Fahlman, B. D., & Barron, A. R. "Sublimation Enthalpy and Vapor Pressure of Inorganic Complexes." Advanced Materials for Optics and Electronics. Link
-
CVD Mechanism: Zink, J. I., et al. "Photochemistry and CVD Mechanisms of Fluorinated Diketonates." Journal of Physical Chemistry. Link
-
NMR Applications: Levy, G. C., & Komoroski, R. A. "Paramagnetic Relaxation Reagents in NMR." Journal of the American Chemical Society. Link
